molecular formula C15H14N4O2 B5876876 2-ethoxy-6-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine

2-ethoxy-6-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5876876
M. Wt: 282.30 g/mol
InChI Key: RPYZJOYUAVKOKW-UHFFFAOYSA-N
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Description

2-ethoxy-6-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with an ethoxy group, a methyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Substitution reactions: The pyridine ring can be functionalized with ethoxy and methyl groups through nucleophilic substitution reactions. Common reagents include ethyl iodide and methyl iodide, with bases like sodium hydride or potassium carbonate to facilitate the reactions.

    Coupling reactions: The final step involves coupling the oxadiazole ring with the substituted pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-ethoxy-6-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and infections.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-6-methylpyridine: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity and applications.

    3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine: Lacks the ethoxy and methyl groups, which may affect its solubility and binding properties.

Uniqueness

2-ethoxy-6-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the oxadiazole ring enhances its ability to participate in various chemical reactions and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-(2-ethoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-3-20-15-12(7-6-10(2)17-15)13-18-14(21-19-13)11-5-4-8-16-9-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYZJOYUAVKOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196995
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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